N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. The presence of diisopropylphosphino and diethylamino groups enhances its reactivity and makes it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine typically involves the reaction of diisopropylphosphine with a suitable triazine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as column chromatography and recrystallization to achieve high purity. The reaction conditions are carefully monitored to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the diisopropylphosphino or diethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions result in the formation of new triazine derivatives with different functional groups.
Scientific Research Applications
N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The diisopropylphosphino groups can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The diethylamino group enhances the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine
- N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine
- N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine
Uniqueness
N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine is unique due to the presence of both diisopropylphosphino and diethylamino groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with various metal ions and facilitate a wide range of chemical transformations.
Properties
IUPAC Name |
4-N,6-N-bis[di(propan-2-yl)phosphanyl]-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N6P2/c1-11-25(12-2)19-21-17(23-26(13(3)4)14(5)6)20-18(22-19)24-27(15(7)8)16(9)10/h13-16H,11-12H2,1-10H3,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYDUDUENVHEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NP(C(C)C)C(C)C)NP(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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